盐酸右美沙芬

概览

描述

Cetirizine hydrochloride is an orally active and selective H1-receptor antagonist . It is a second-generation antihistamine that reduces the natural chemical histamine in the body . Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Cetirizine is used to treat cold or allergy symptoms such as sneezing, itching, watery eyes, or runny nose . It is also used to treat an allergic reaction, itching and swelling caused by chronic urticaria (hives) and minimizes or eliminates the symptoms of perennial allergic rhinitis, seasonal allergic rhinitis, chronic idiopathic urticaria, allergic asthma, physical urticaria, and atopic dermatitis .

Synthesis Analysis

The synthesis of cetirizine hydrochloride has been optimized and improved. In the new synthesis route, chlorobenzene and benzoyl chloride were used as starting materials to produce the final product through Friedel-Crafts reaction, carbonyl reductive reaction, chlorination, and nucleophilic substitution . The anti-histaminic drug cetirizine was synthesized in five linear steps with an overall yield of 50% .

Molecular Structure Analysis

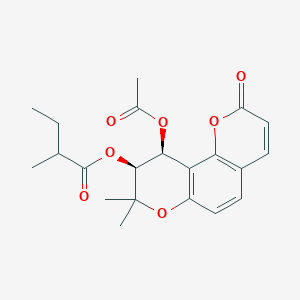

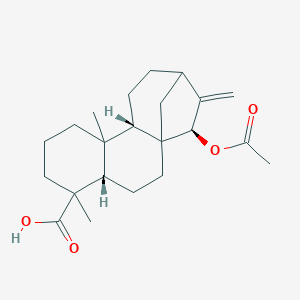

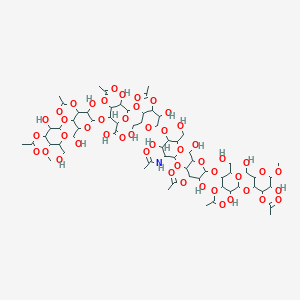

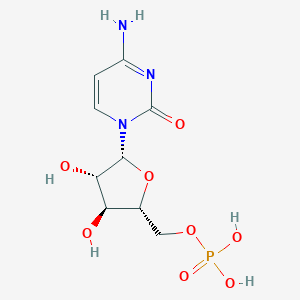

Cetirizine hydrochloride is a racemic compound with an empirical formula of C21H25ClN2O3∙2HCl . The molecular structure of cetirizine allows its carboxylic group to interact with the basic nitrogen via folded conformers, therefore, it possesses relatively high lipophilicity at physiological pH (LogD=1.5) .

Chemical Reactions Analysis

The reactions involved in the synthesis of cetirizine were very clean and the isolation of products also very easy . The synthetic strategy was applicable to large scale preparation of cetirizine .

Physical And Chemical Properties Analysis

Cetirizine hydrochloride is a white, crystalline powder that is soluble in water . Its melting point is between 110-115 degrees Celsius . Cetirizine’s water solubility is 101 mg/L . It also has a pKa of 3.6 .

科研应用

药物测定的传感器开发:Ren和Xu(2018)开发了一种盐酸右美沙芬PVC膜药物传感器,用于测定药物中的盐酸右美沙芬。该传感器表现出高响应速度、简单操作、高灵敏度和准确性(Ren & Xu, 2018)。

过敏性疾病治疗:Portnoy和Dinakar(2004)回顾了盐酸右美沙芬在治疗过敏性疾病如过敏性鼻炎、荨麻疹和哮喘中的疗效,强调了其抗炎性和最小副作用(Portnoy & Dinakar, 2004)。

片剂品牌质量评估:Odeniran等人(2022)评估了五个品牌的盐酸右美沙芬片剂的质量,发现它们符合质量标准(Odeniran et al., 2022)。

母乳中的转移:Wilkerson等人(2020)的一项研究表明,右美沙芬转移到母乳中的量很少,不太可能对哺乳期婴儿造成重大风险(Wilkerson et al., 2020)。

对映体分离:Xu(2003)和Taha等人(2009)对盐酸右美沙芬的对映体分离进行了研究,表明其手性特性以及对其对映体的分离可用于更具体的应用(Xu, 2003),(Taha et al., 2009)。

皮肤病情的局部制剂:Ciurlizza等人(2014)开发了含有右美沙芬的新型半固体制剂,用于治疗慢性荨麻疹和特应性皮肤病情(Ciurlizza et al., 2014)。

右美沙芬对CCL17产生的影响:Tsunemi等人(2012)报告说,盐酸右美沙芬抑制表皮角质细胞和真皮成纤维细胞中CCL17的产生,表明其在治疗炎症性皮肤疾病中的潜力(Tsunemi et al., 2012)。

联合药物估计:Sharma等人(2014)开发了一种同时估计盐酸氨溴索和盐酸右美沙芬片剂的方法,对制药中的质量控制至关重要(Sharma et al., 2014)。

药代动力学特性:Chen(2008)讨论了右美沙芬的理化、药理和药代动力学特性,强调了其独特的带电离性质及其对药物设计的影响(Chen, 2008)。

合成改进:Fen(2014)旨在改进盐酸右美沙芬的合成路线,使过程更加高效和具有成本效益(Fen, 2014)。

特应性皮炎的新型局部制剂:Goindi等人(2013)开发了一种新型弹性囊泡基础的盐酸右美沙芬局部制剂,显示出治疗特应性皮炎的潜力(Goindi et al., 2013)。

过敏性疾病的眼用插入剂制备:Shah等人(2018)制备了盐酸右美沙芬眼用插入剂,用于治疗过敏性结膜炎和鼻炎等疾病,显示出持续释放药物和增加停留时间(Shah et al., 2018)。

Safety And Hazards

Cetirizine can cause side effects that may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be awake and alert . Avoid drinking alcohol. It can increase some of the side effects of cetirizine . Tell your doctor if you regularly use other medicines that make you sleepy . They can add to sleepiness caused by cetirizine . Call your doctor if your symptoms do not improve, if they get worse, or if you also have a fever .

未来方向

Cetirizine is taken by mouth with a glass of water . Follow the directions on the prescription label . You can take this medication with food or on an empty stomach . Take your medication at regular times . Do not take more often than directed . You may need to take this medication for several days before your symptoms improve .

性质

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIUCLTXOYQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-51-0 (Parent) | |

| Record name | Cetirizine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044268 | |

| Record name | Cetirizine hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetirizine Hydrochloride | |

CAS RN |

83881-52-1 | |

| Record name | Cetirizine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-{4-[(4-CHLOROPHENYL)(PHENYL)METHYL]PIPERAZIN-1-YL}ETHOXY)ACETIC ACID HYDROCHLORIDE (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64O047KTOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。